3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
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Description
Scientific Research Applications
Synthesis of Cyanoacrylates
Cyanoacetic acid derivatives, such as tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate, are precursors to cyanoacrylates, which are widely used as powerful adhesives, commonly known as superglues . The esterification of cyanoacetic acid leads to ethyl cyanoacetate, which upon condensation with formaldehyde, forms ethyl cyanoacrylate.
Pharmaceutical Intermediates
The compound serves as a building block for various pharmaceuticals. It’s involved in the synthesis of drugs like dextromethorphan, amiloride, sulfadimethoxine, and allopurinol, which have applications ranging from cough suppression to the treatment of high blood pressure and gout .
Photosensitizers and Dyes
The tert-butyl ester can be used to synthesize photosensitizers and dyes. For instance, it can be involved in the synthesis of tetrahydroquinoline derivatives, which are used in dyes and as photosensitizers due to their ability to absorb and transfer energy .
Tetrahydroquinoline Derivatives
Highly substituted tetrahydroquinolines, which have notable biological activity, can be synthesized using tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate through cascade reactions involving aza-Michael–Michael addition . These derivatives are targeted for their abundance in natural products and pharmaceutical agents.
One-Pot Multicomponent Reactions (MCRs)
The compound is utilized in one-pot MCRs to create complex molecules efficiently. An example is the synthesis of 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (TMTQ) dye, which demonstrates the versatility of tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate in facilitating diverse chemical transformations .
properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZKIHRZCJYSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349529 |
Source
|
Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
842112-53-2 |
Source
|
Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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